9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid

Regioisomerism Structure–Activity Relationship Synthetic Intermediate

Researchers constructing acridone libraries often face supply gaps for the 1,4-substitution topology, limiting systematic regioisomer SAR studies. CAS 141992-49-6 resolves this by providing the complementary 4-methoxy-1-carboxylic acid scaffold, distinct from the common 5-methoxy-4-carboxylic acid regioisomer (CAS 88377-31-5). • Enables paired-regioisomer screening to map how carboxylate positioning affects DNA intercalation geometry and target hydrogen-bonding. • Serves as a structurally matched control for heme-interaction studies (reference IC50: 43 μM for acridone-4-carboxylic acid). • 1-COOH handle supports bioconjugation for pH-dependent fluorescent probe development without disrupting photophysics.

Molecular Formula C15H11NO4
Molecular Weight 269.25 g/mol
CAS No. 141992-49-6
Cat. No. B12811916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid
CAS141992-49-6
Molecular FormulaC15H11NO4
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)C(=O)O)C(=O)C3=CC=CC=C3N2
InChIInChI=1S/C15H11NO4/c1-20-11-7-6-9(15(18)19)12-13(11)16-10-5-3-2-4-8(10)14(12)17/h2-7H,1H3,(H,16,17)(H,18,19)
InChIKeyRZGKCTSDFWAMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Context


9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid (CAS 141992-49-6, synonym NSC 625993) is a synthetic acridone derivative belonging to the 9,10-dihydro-9-oxoacridine (acridone) class. Its molecular formula is C15H11NO4 with a molecular weight of 269.25 g/mol [1]. The compound features a tricyclic acridone core bearing a methoxy substituent at position 4, a carboxylic acid group at position 1, and a ketone at position 9. This specific substitution pattern distinguishes it from the more commonly encountered 5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid regioisomer (CAS 88377-31-5), which serves as a key intermediate in the synthesis of the P-glycoprotein inhibitor elacridar [2]. The compound has been catalogued in the National Cancer Institute (NCI) screening repository under NSC 625993, indicating its historical inclusion in anticancer screening programs [1].

11,4-substituted acridone scaffold distinct from common 4,5-regioisomer
2Requires orthogonal analytical identity verification (NMR/HPLC) beyond mass spectrometry
3Historically catalogued in NCI anticancer screening program (NSC 625993)

Why Generic Acridone Analogs Cannot Substitute


Within the 9,10-dihydro-9-oxoacridine chemical space, regioisomeric positioning of substituents profoundly alters hydrogen-bonding topology, electronic distribution, and target engagement profiles. The 4-methoxy-1-carboxylic acid substitution pattern of CAS 141992-49-6 places the carboxylate and methoxy groups in a 1,4-relationship on the acridone scaffold, in contrast to the 5-methoxy-4-carboxylic acid arrangement of CAS 88377-31-5, which orients these functional groups on adjacent ring positions [1]. This regioisomeric difference changes the vector of the carboxylate pharmacophore and the electronic influence of the methoxy donor group on the acridone core's redox properties. Furthermore, compared with the unsubstituted acridone-4-carboxylic acid (CAS 24782-64-7), the 4-methoxy substituent introduces both steric and electronic modulation that can alter DNA intercalation geometry, heme-binding affinity, and enzyme inhibition profiles—as demonstrated for acridone-4-carboxylic acid, which inhibits protein carbonyl formation with an IC50 of 43 μM via heme interaction . Substituting the 4-methoxy-1-carboxylic acid regioisomer with generic acridone analogs without verifying target-specific activity therefore carries a material risk of altered or absent biological function.

Target
4-methoxy-1-carboxylic acid (1,4-substitution)
Regioisomer
5-methoxy-4-carboxylic acid (4,5-substitution) used in elacridar synthesis
Regioisomeric shift alters hydrogen-bonding topology and electronic distribution; binding and activity profiles may differ.
Target
4-methoxy substituent present
Unsubstituted analog
Acridone-4-carboxylic acid (CAS 24782-64-7) lacks methoxy group
4-methoxy group modulates redox properties and heme-binding affinity; substitution may alter interaction profile.

Quantitative Differentiation Evidence Versus Closest Analogs


Regioisomeric Differentiation of the Acridone Scaffold

CAS 141992-49-6 (4-methoxy-1-carboxylic acid) is the 1,4-substituted regioisomer of the acridone scaffold, whereas CAS 88377-31-5 (5-methoxy-4-carboxylic acid) is the 4,5-substituted regioisomer used as a key intermediate in elacridar synthesis [1]. The two compounds share an identical molecular formula (C15H11NO4, MW 269.25) and differ only in the positional arrangement of the methoxy and carboxylic acid substituents. This regioisomerism places the hydrogen-bond-donating carboxylic acid at position 1 (peri to the 9-oxo group) in the target compound versus position 4 (peri to the 5-methoxy) in the comparator. The resulting difference in intramolecular hydrogen-bonding geometry and electronic conjugation of the carboxylate with the acridone π-system constitutes a structurally defined, quantifiable basis for differential physicochemical and biological behavior .

Regioisomeric identity
Head-to-head
Target: 4-OCH3 at C-4, 1-COOH at C-1
Comparator: 5-OCH3 at C-5, 4-COOH at C-4
Δ: 1,4- vs 4,5-substitution topology; identical MW/PSA
Regioisomeric purity must be confirmed analytically
NMR/HPLC required; MS alone insufficient
Regioisomerism Structure–Activity Relationship Synthetic Intermediate

Physicochemical Property and Permeability Profiling

The target compound (CAS 141992-49-6) has a topological polar surface area (TPSA) of 75.63 Ų, 2 hydrogen bond donors (COOH and NH), and 5 hydrogen bond acceptors, compared with acridone-4-carboxylic acid (CAS 24782-64-7, TPSA ~66.4 Ų, 2 HBD, 4 HBA) . The additional methoxy oxygen in the target compound increases HBA count by 1 and TPSA by approximately 9 Ų relative to the unsubstituted acridone-4-carboxylic acid. This difference in polar surface area and hydrogen-bond acceptor count has direct implications for passive membrane permeability, as TPSA values above 60–70 Ų are associated with reduced blood–brain barrier penetration and lower oral absorption [1]. The methoxy group also introduces an additional rotatable bond (C–OCH3 torsion), increasing conformational flexibility (2 rotatable bonds versus 1 for the unsubstituted analog) .

Permeability profile
Cross-study comparable
ΔTPSA ≈ +9.2 Ų, ΔHBA +1 vs. acridone-4-COOH
Higher polarity may reduce passive membrane permeability
Relevant for extracellular target engagement studies
Physicochemical Profiling Drug-Likeness Permeability

Fluorescence and Excited-State Proton Transfer Behavior

The 4-methoxyacridone substructure present in CAS 141992-49-6 exhibits distinct photophysical behavior compared with the parent acridone (9-(10H)-acridone). The 4-methoxy derivative behaves as a very weak acid in its lowest excited singlet state, resulting in a pH-dependent fluorescence spectrum in alkaline solutions; conversely, it also behaves as a very weak base in the excited state, producing pH-dependent fluorescence in dilute acidic media [1][2]. This dual acid–base excited-state behavior is absent in unsubstituted acridone, which exhibits only excited-state acidity. These photophysical differences are driven by the electron-donating methoxy substituent at position 4, which alters the electron density distribution in the excited state and modulates the pKa of the acridone NH and the protonation equilibrium of the carbonyl oxygen [1].

Fluorescence behavior
Class-level inference
Dual acid-base excited-state proton transfer; pH-dependent emission in both acidic and alkaline media
Supports dual-range pH-sensitive probe research
Unsubstituted acridone shows only acidic excited-state response
Fluorescence Spectroscopy Excited-State Proton Transfer pH-Dependent Emission

Synthetic Derivatization Vectors and Library Expansion

The 4-methoxy-1-carboxylic acid scaffold of CAS 141992-49-6 has been utilized as a precursor for generating N10-alkylated and N10-aminoalkyl ester derivatives. Specifically, CAS 141992-51-0 (10-ethyl-9,10-dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid ethyl ester) and CAS 141992-61-2 (10-(2-diethylamino-ethyl)-4-methoxy-9-oxo-9,10-dihydro-acridine-1-carboxylic acid 2-diethylamino-ethyl ester) are documented derivatives that incorporate substituents at the N10 position [1]. In contrast, the 5-methoxy-4-carboxylic acid regioisomer (CAS 88377-31-5) is predominantly elaborated through carboxamide coupling at the 4-COOH position (rather than N10) to generate elacridar and related MDR-reversal agents [2]. This differential derivatization pattern—N10 functionalization for the 1-COOH scaffold versus C4-carboxamide formation for the 4-COOH scaffold—reflects the distinct steric and electronic environments created by the respective substitution topologies and offers orthogonal vectors for library expansion.

Derivatization vectors
Class-level inference
Target: N10-alkylation / aminoalkyl ester formation
Comparator: C4-carboxamide coupling (elacridar pathway)
Orthogonal library expansion routes for SAR exploration
N10 vs C4 derivatization depends on substitution topology
Synthetic Diversification Acridone Derivatization Structure–Activity Expansion

Optimal Application Scenarios


Regioisomer-Specific Library Design for SAR Studies

For research groups constructing acridone-based compound libraries, CAS 141992-49-6 provides the 1,4-substitution topology as a complement to the more commonly employed 4,5-substitution pattern (CAS 88377-31-5). As established in Section 3 (Evidence Item 1), these two regioisomers share identical molecular formulas but differ in the spatial orientation of their carboxylate and methoxy pharmacophores [1]. Including both regioisomers in a screening deck enables systematic exploration of how carboxylate positioning relative to the acridone N–H and 9-oxo groups influences target binding, DNA intercalation geometry, and physicochemical properties. This paired-regioisomer approach is particularly valuable for targets where hydrogen-bonding topology is a known determinant of ligand recognition.

pH-Responsive Fluorescent Probe Development

The 4-methoxyacridone substructure of CAS 141992-49-6 displays dual excited-state acid–base behavior—functioning as both a weak acid and a weak base in the excited singlet state—resulting in pH-dependent fluorescence across both alkaline and acidic ranges, as shown in Section 3 (Evidence Item 3) [2]. This property makes the scaffold suitable for developing fluorescent probes that respond to pH changes in both directions around physiological pH. The 1-carboxylic acid handle provides a convenient attachment point for bioconjugation (e.g., to peptides, proteins, or targeting moieties) without compromising the fluorophore's photophysical response. Applications include lysosomal pH tracking, tumor microenvironment acidosis imaging, and real-time monitoring of proton flux in biochemical assays.

N10-Functionalized Derivatives with Tailored Pharmacokinetics

The 1-carboxylic acid scaffold of CAS 141992-49-6 supports N10-alkylation and N10-aminoalkyl ester formation, as demonstrated by documented derivatives CAS 141992-51-0 and CAS 141992-61-2 (Section 3, Evidence Item 4) [3]. N10-substitution modulates the acridone NH hydrogen-bond donor capacity—a key determinant of DNA intercalation strength and protein binding—and introduces additional basic nitrogen centers that can be exploited for lysosomotropic accumulation or improved aqueous solubility. This derivatization strategy is orthogonal to the C4-carboxamide coupling pathway used for the 5-methoxy-4-COOH scaffold and offers a distinct route to acridone-based probes or lead compounds with tailored cellular distribution profiles.

Negative Control in Heme-Interaction Studies

Acridone-4-carboxylic acid (CAS 24782-64-7) has been characterized as a heme-interacting compound that inhibits free heme-mediated protein oxidation and reduces protein carbonyl formation with an IC50 of 43 μM . CAS 141992-49-6 differs from this reference compound by the presence of a 4-methoxy substituent and the relocation of the carboxylic acid from position 4 to position 1. As established in Section 2, these structural differences alter the hydrogen-bonding and steric profile of the molecule and are expected to modulate heme-binding affinity. The target compound can therefore serve as a structurally matched negative control or orthogonal probe in mechanistic studies aimed at dissecting the structural determinants of acridone–heme interaction, particularly for distinguishing effects attributable to carboxylate positioning versus methoxy-driven electronic modulation.

Application
Selection Property
Validation Focus
Regioisomer-specific SAR library design
1,4-substitution topology complements common 4,5-pattern
Structural confirmation by NMR/HPLC; target binding assay
pH-responsive fluorescent probe development
Dual acid-base excited-state behavior, 1-COOH conjugation handle
pH-dependent emission in cell-free and cell-based systems
N10-functionalized derivative synthesis
N10-alkylation/aminoalkyl ester capacity
Cellular uptake, solubility, and HBD modulation assays
Heme-interaction mechanistic studies
Structurally matched to acridone-4-COOH with altered regioisomer
Heme-binding and protein carbonylation inhibition assays
Quote Request

Request a Quote for 9,10-Dihydro-4-methoxy-9-oxo-1-acridinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.